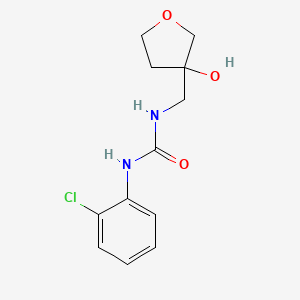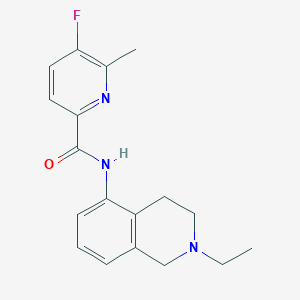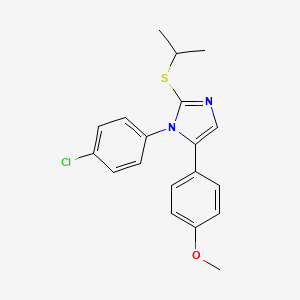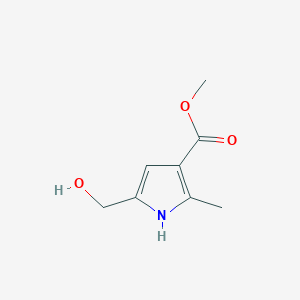
1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, also known as clofazimine, is an antimicrobial drug that has been used for the treatment of leprosy and other bacterial infections. It was first synthesized in the 1950s and has since been used in various clinical settings.
Scientific Research Applications
Corrosion Inhibition
Organic compounds, including urea derivatives, have been investigated for their effectiveness as corrosion inhibitors. For example, urea-based compounds have demonstrated significant inhibition efficiency against the corrosion of mild steel in acid solutions. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating these compounds can form protective layers on metal surfaces to prevent corrosion. This suggests that "1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea" might also have potential applications in corrosion inhibition, particularly in industries where metal preservation is crucial (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
The Electro-Fenton process, involving organic urea compounds, has been applied for the degradation of persistent antimicrobials in water treatment. This method generates hydroxyl radicals to break down contaminants, suggesting that urea derivatives could play a role in advanced oxidation processes for environmental remediation (Sirés et al., 2007).
Agricultural and Forestry Insecticides
Urea derivatives are utilized in agriculture and forestry as insecticides, particularly as molt-inhibiting hormones. These compounds act by interfering with the insect's cuticle deposition, leading to failure in molting or pupating. The environmental safety of these insecticides, including their degradation products, is a significant concern, indicating a research area where "this compound" might find relevance (Lu, Zhou, & Liu, 2004).
Anticancer Agents
Certain N,N'-diarylureas have shown potential as anticancer agents by inhibiting translation initiation in cancer cells. This illustrates the therapeutic potential of urea derivatives in developing targeted anti-cancer treatments, suggesting a possible area of application for the compound (Denoyelle et al., 2012).
Neuropharmacology
Urea derivatives have been explored as antagonists for neuropeptide receptors, indicating their potential in neuropharmacology and as treatments for neurological conditions. This highlights another area where similar compounds might find application, especially in understanding and treating diseases related to neurotransmitter function (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-9-3-1-2-4-10(9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFRVACLLUYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)
![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)
